![molecular formula C18H16F3N3O2S B2721940 4-Amino-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazoline-2-thione CAS No. 439093-83-1](/img/structure/B2721940.png)
4-Amino-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazoline-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazoline derivatives are N-containing heterocyclic compounds that have drawn attention due to their significant biological activities . They have been found to have a variety of therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes .
Synthesis Analysis
Quinazoline derivatives can be synthesized using a variety of methods. Some of the main classifications of these methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinazoline derivatives can also vary depending on the specific method used. Some reactions that have been used in the synthesis of these compounds include Aza-Diels-Alder reaction and Imino-Diels-Alder reaction .Wissenschaftliche Forschungsanwendungen
Antimicrobial, Analgesic, and Anti-inflammatory Properties
Quinazoline derivatives have been synthesized and investigated for their antimicrobial, analgesic, and anti-inflammatory properties. A specific study outlined the design, synthesis, and pharmacological screening of novel quinazoline derivatives, emphasizing their potential in treating infections and inflammation. These compounds, including variations of the core quinazoline structure, have shown promising activity against microbes and demonstrated good profiles for pain and inflammation management. This suggests a potential avenue for developing new therapeutic agents leveraging the quinazoline scaffold (B. Dash, S. Dash., D. Laloo, C. Medhi, 2017).
Tyrosine Kinase Inhibition
Quinazoline derivatives have been identified as potent inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. These compounds, including 4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline and its analogs, have shown extremely low IC50 values, indicating high potency in inhibiting EGFR activity. This research opens up possibilities for developing new cancer therapies focusing on the inhibition of tyrosine kinases (G. Rewcastle, B. Palmer, A. Bridges, et al., 1996).
Fluorescent Properties for Biomolecule Linking
Studies on the fluorescent properties of 2-amino substituted quinolines have explored their potential in creating highly fluorescent molecules suitable for linking to biomolecules and biopolymers. These compounds show pH-independent properties and large Stokes shifts, albeit with a low quantum yield. This research highlights the potential application of quinazoline derivatives in bioimaging and molecular tagging, providing a foundation for further exploration in biomedical imaging and diagnostics (W. Stadlbauer, A. B. Avhale, N. Badgujar, G. Uray, 2009).
Cardiotonic Activity
Research into the cardiotonic activity of quinazoline derivatives has yielded compounds that show promise as PDE-III inhibitors, exhibiting positive inotropic effects. These studies suggest a potential therapeutic application for quinazoline-based compounds in treating heart failure and other cardiac conditions by modulating cardiac contractility and vascular tone (V. Bandurco, C. F. Schwender, S. Bell, et al., 1987).
Antifungal Activity
The synthesis and evaluation of novel oxadiazole-thione derivatives, based on the quinazoline structure, have demonstrated promising antifungal activity against a range of pathogenic fungal strains. Molecular docking studies further support these compounds' potential as antifungal agents, offering a new direction for developing treatments against fungal infections (Urja D. Nimbalkar, S. Tupe, Julio A. Seijas Vázquez, et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
The future research directions for quinazoline derivatives could involve further exploration of their biological activities and potential applications in fields of biology, pesticides, and medicine . Additionally, new synthetic methods could be developed to improve the efficiency and effectiveness of their synthesis.
Eigenschaften
IUPAC Name |
4-amino-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2S/c1-25-14-7-12-13(8-15(14)26-2)23-17(27)24(16(12)22)9-10-4-3-5-11(6-10)18(19,20)21/h3-8H,9,22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDBCLHGEKIMDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(N(C(=S)N=C2C=C1OC)CC3=CC(=CC=C3)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazoline-2-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2721857.png)

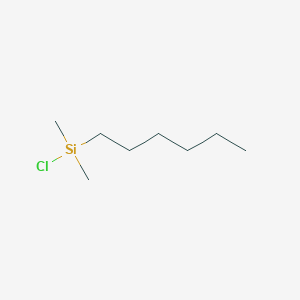
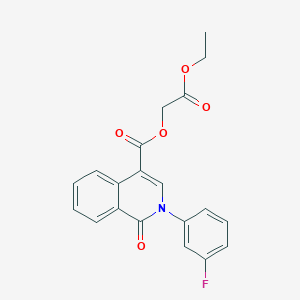
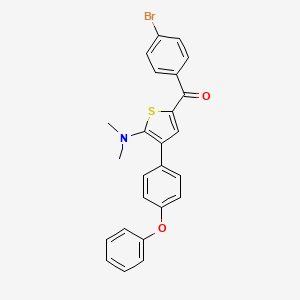

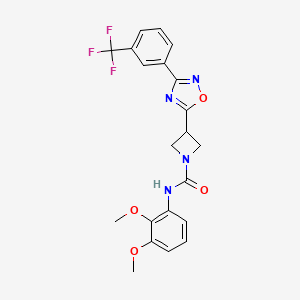
![5-amino-N-(4-bromophenyl)-1-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2721869.png)
![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2721870.png)
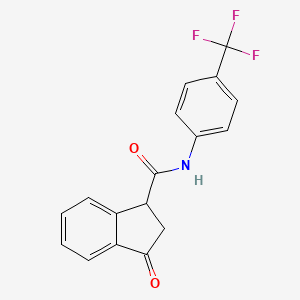
![5-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2721873.png)
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-3-nitrobenzamide](/img/structure/B2721876.png)
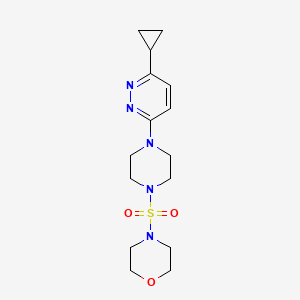
![1-(3,4-dichlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721880.png)